2-ethyl-4-(4-methylpiperazin-1-yl)[1]benzofuro[3,2-d]pyrimidine hydrochloride
Overview
Description
The compound “2-ethyl-4-(4-methylpiperazin-1-yl)1benzofuro[3,2-d]pyrimidine hydrochloride” is a complex organic molecule. It contains a benzofuro[3,2-d]pyrimidine core, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products including pharmaceuticals, dyes, rubber products, and many more .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it might have certain solubility characteristics based on the polar and nonpolar groups present .Scientific Research Applications
Antipsychotic Medication (Treatment of Schizophrenia and Related Psychoses)
Olanzapine is primarily used as an antipsychotic medication for treating schizophrenia and related psychoses. It helps manage symptoms such as hallucinations, delusions, and disorganized thinking. The compound modulates neurotransmitter activity, particularly dopamine and serotonin receptors, to restore balance in the brain .
Cyanation Reactions in Organic Synthesis
Researchers have explored the use of olanzapine derivatives in synthetic chemistry. For instance, a protocol involving Cu(OAc)2-mediated cyanation of arenes using benzimidazole as a directing group and 2-(4-methylpiperazin-1-yl)acetonitrile as the cyano source has been developed. This method allows facile synthesis of cyano derivatives with moderate to good yields .
Anticancer Properties
Among the derivatives of olanzapine, ethyl-6-methyl-4-(4-methylpiperazin-1-yl)-2-(phenylamino)furo[2,3-d]pyrimidine-5-carboxylate has shown promise as an anticancer agent. Specifically, it exhibited significant activity against lung cancer cells (A459) with an IC50 value of 0.8 µM .
Crystallography and Structural Studies
Olanzapine has been studied extensively using crystallography techniques. Its solvate structure reveals interesting features, including hydrogen bonding between olanzapine molecules and propan-2-ol solvent molecules. The diazepine ring adopts a puckered conformation, and the piperazine ring assumes a chair conformation with the methyl group in an equatorial position .
Mechanism of Action
Target of Action
The primary targets of 2-ethyl-4-(4-methylpiperazin-1-yl)1Related compounds such as phenylpiperazines are known to target proteins like s100b .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have shown potential in inhibiting er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-ethyl-4-(4-methylpiperazin-1-yl)1benzofuro[3,2-d]pyrimidine hydrochloride are not explicitly mentioned in the search results. Therefore, the impact on bioavailability cannot be accurately determined.
Result of Action
Related compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethyl-4-(4-methylpiperazin-1-yl)-[1]benzofuro[3,2-d]pyrimidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O.ClH/c1-3-14-18-15-12-6-4-5-7-13(12)22-16(15)17(19-14)21-10-8-20(2)9-11-21;/h4-7H,3,8-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMWVFFGBUXTBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)N3CCN(CC3)C)OC4=CC=CC=C42.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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